2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one
Overview
Description
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with amino and methyl groups, as well as a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Substitution Reactions: The amino and methyl groups are introduced onto the pyrazole ring through substitution reactions using appropriate reagents.
Formation of the Piperazine Ring: The piperazine ring is synthesized separately through the reaction of ethylenediamine with a suitable alkylating agent.
Coupling of Pyrazole and Piperazine Rings: The final step involves coupling the pyrazole and piperazine rings through a condensation reaction, typically using a coupling agent such as carbodiimide.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors and continuous flow systems, to enhance yield and efficiency. Catalysts and solvents are selected to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the piperazine ring, leading to the formation of partially or fully reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives such as nitroso compounds.
Reduction: Reduced derivatives with altered ring structures.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one: Lacks the piperazine ring, resulting in different chemical and biological properties.
1-(4-methylpiperazin-1-yl)ethan-1-one: Lacks the pyrazole ring, leading to distinct reactivity and applications.
2-(4-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one: Similar structure but with different substitution patterns on the pyrazole ring.
Uniqueness
The uniqueness of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one lies in its combined pyrazole and piperazine rings, which confer specific chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
2-(4-amino-3,5-dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O/c1-9-12(13)10(2)17(14-9)8-11(18)16-6-4-15(3)5-7-16/h4-8,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCXXLDSXSOGGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2CCN(CC2)C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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